molecular formula C16H15NO B1322746 (2E)-1-(4-Aminophenyl)-3-(3-methylphenyl)-prop-2-EN-1-one CAS No. 899015-93-1

(2E)-1-(4-Aminophenyl)-3-(3-methylphenyl)-prop-2-EN-1-one

Cat. No. B1322746
M. Wt: 237.3 g/mol
InChI Key: NCWVAIXVAYKEKY-BJMVGYQFSA-N
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Description

“(2E)-1-(4-Aminophenyl)-3-(3-methylphenyl)-prop-2-EN-1-one” is a type of chalcone, which are known as α, β-unsaturated ketones, characterized by having the presence of two aromatic rings that are joined by a three-carbon chain . Chalcones are considered an exceptional model due to chemical simplicity and a wide variety of biological activities .


Synthesis Analysis

The synthesis of similar chalcones has been reported in the literature. For instance, a new chalcone compound (2E)-3-(3-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one with molecular formula C16H13NO3 has been synthesized and crystallized by slow solvent evaporation .


Molecular Structure Analysis

The molecular structure of similar chalcones has been characterized using the NMR technique of ¹H and ¹³C . The DFT calculations using the B3LYP functional with 6-311 G (d,p) basis set were performed, revealing the optimized molecular geometry and the vibrational wavenumbers for these chalcones .


Physical And Chemical Properties Analysis

The physical and chemical properties of chalcones can be determined using various spectroscopic techniques. For example, polycrystalline samples of similar chalcones were analyzed by FT-Raman and ATR-FTIR spectroscopy .

Scientific Research Applications

Crystal Structure and Molecular Geometry

The compound (2E)-1-(4-Aminophenyl)-3-(3-methylphenyl)-prop-2-EN-1-one, a type of chalcone, has been studied for its crystal structures and molecular geometry. Research shows that similar chalcones can form simple hydrogen-bonded chains with distinct conformers in the crystal, suggesting interesting molecular interactions and structural properties (Girisha et al., 2016). Additionally, the planar molecule geometry of certain aminochalcones has been determined, highlighting the structural stability of these compounds (Sulpizio et al., 2016).

Antioxidant Activity

Aminochalcone derivatives, closely related to the compound , have shown antioxidant activity. The presence of hydroxyl functionalities in certain positions significantly enhances their antioxidant properties. These findings are crucial in the context of therapeutic and protective agents against oxidative stress (Sulpizio et al., 2016).

Corrosion Inhibition

Studies have revealed that certain chalcones exhibit corrosion inhibition properties, particularly in specific mediums like hydrochloric acid. The effectiveness of these inhibitors has been analyzed, showing that they primarily act as cathodic inhibitors. The molecular structure and interactions of these chalcones contribute to their inhibitive properties, making them potential candidates for corrosion protection in various industrial applications (Sanatkumar et al., 2012).

Photophysical Properties

Chalcones display unique photophysical properties, influenced by solvent polarity. The solvatochromic effects on their absorption and fluorescence spectra indicate their potential in applications requiring molecular sensors or probes. The dipole moment differences and intramolecular charge transfer interactions are critical in determining the photophysical behavior of these compounds (Kumari et al., 2017).

Molecular Interactions

The compound's close relatives exhibit specific molecular interactions, including N—π and O—π types, which are not commonly seen. These interactions play a crucial role in the structural stability and behavior of these molecules, indicating the compound's potential in applications requiring precise molecular interactions and structural stability (Zhang et al., 2011).

Safety And Hazards

The safety and hazards of chalcones depend on their specific structure. The theoretical physicochemical and pharmacokinetic properties of a similar chalcone showed that it did not present a severe risk of toxicity such as genetic mutation or cardiotoxicity .

Future Directions

Chalcones are being studied for their potential in combating the resistance of microorganisms to drugs . They have a wide variety of biological activities, making them promising candidates for future research in various fields of medicine and pharmacology .

properties

IUPAC Name

(E)-1-(4-aminophenyl)-3-(3-methylphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-12-3-2-4-13(11-12)5-10-16(18)14-6-8-15(17)9-7-14/h2-11H,17H2,1H3/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWVAIXVAYKEKY-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=CC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(4-Aminophenyl)-3-(3-methylphenyl)-prop-2-EN-1-one

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